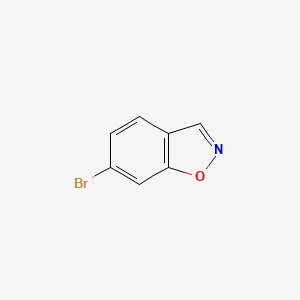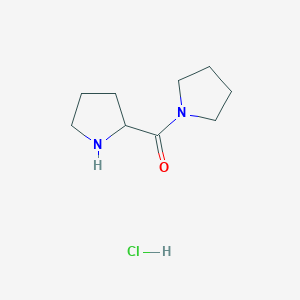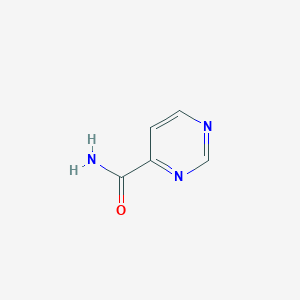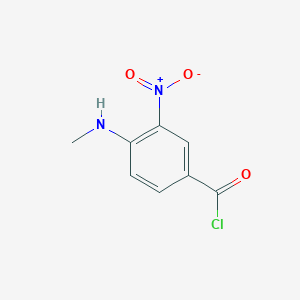
4-(Methylamino)-3-nitrobenzoyl chloride
概述
描述
4-(Methylamino)-3-nitrobenzoyl chloride is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methylamino group at the 4-position and a nitro group at the 3-position
作用机制
- These interactions may involve calcium channels and muscarinic receptors, although the exact details remain uncertain .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride typically involves the nitration of 4-methylaminobenzoyl chloride. The process can be summarized as follows:
Nitration of 4-Methylaminobenzoyl Chloride:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the nitration process more efficiently. The use of automated systems can also help in scaling up the production while maintaining safety and consistency.
化学反应分析
Types of Reactions
4-(Methylamino)-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Acylation: The compound can act as an acylating agent, transferring the benzoyl group to nucleophiles.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, alcohols, thiols.
Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: The reaction is carried out under atmospheric or slightly elevated pressure of hydrogen gas at room temperature.
-
Acylation
Reagents: Nucleophiles such as amines or alcohols.
Conditions: The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.
Reduction: 4-(Methylamino)-3-aminobenzoyl chloride.
Acylation: Benzoylated derivatives of the nucleophiles used.
科学研究应用
4-(Methylamino)-3-nitrobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)-3-nitrobenzoyl Chloride: Similar structure but with a dimethylamino group instead of a methylamino group.
4-(Methylamino)-3-chlorobenzoyl Chloride: Similar structure but with a chlorine atom instead of a nitro group.
4-(Methylamino)-3-nitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
Uniqueness
4-(Methylamino)-3-nitrobenzoyl chloride is unique due to the presence of both a methylamino group and a nitro group on the benzene ring, which imparts specific reactivity and properties to the compound. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
4-(methylamino)-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRZLGQEZXAOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591689 | |
| Record name | 4-(Methylamino)-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82357-48-0 | |
| Record name | 4-(Methylamino)-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-(Methylamino)-3-nitrobenzoyl chloride synthesized and what is its role in Dabigatran etexilate production?
A: this compound [] is synthesized from 4-chlorotoluene through a multi-step process involving oxidation, nitration, amination, and finally, chlorination. This compound serves as a critical intermediate in the synthesis of Dabigatran etexilate []. It reacts with 3-(pyridin-2-ylamino)propionic acid ethyl ester, ultimately leading to the formation of Dabigatran etexilate after several subsequent reactions, including condensation, reduction, amidation, cyclization, amidination, and acylation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
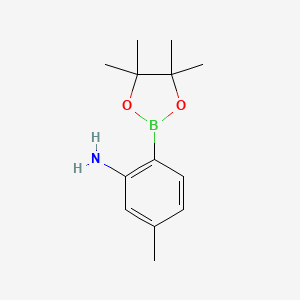
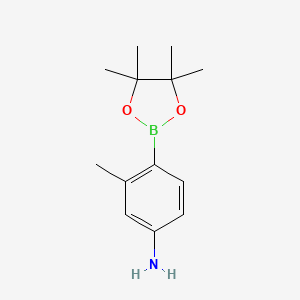
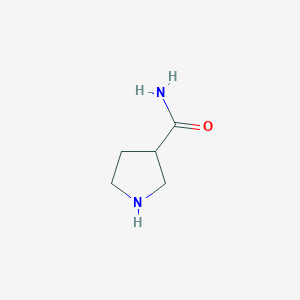
![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)
